carbanide;cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron(2+)
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Overview
Description
N,N-Dimethylaminomethylferrocene is a derivative of ferrocene, characterized by the presence of a dimethylaminomethyl group attached to one of the cyclopentadienyl rings. This compound is known for its air-stable, dark-orange syrup appearance and its solubility in common organic solvents . The chemical formula for N,N-Dimethylaminomethylferrocene is C13H17FeN, and it has a molar mass of 243.13 g/mol .
Preparation Methods
N,N-Dimethylaminomethylferrocene can be synthesized through the reaction of ferrocene with formaldehyde and dimethylamine. The reaction proceeds as follows :
(C5H5)2Fe+CH2O+HN(CH3)2→(C5H5)Fe(C5H4CH2N(CH3)2)+H2O
In an industrial setting, the preparation involves heating ferrocene with bis(dimethylamino)methane and phosphoric acid in acetic acid under a nitrogen atmosphere. The reaction mixture is then cooled, and the product is extracted and purified .
Chemical Reactions Analysis
N,N-Dimethylaminomethylferrocene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, dimethylamine, and methyl iodide . The major products formed from these reactions are derivatives of N,N-Dimethylaminomethylferrocene, such as its methiodide form .
Scientific Research Applications
N,N-Dimethylaminomethylferrocene has several scientific research applications. It is used as a precursor in the preparation of iron oxide and magnesium-doped iron oxide films by atomic layer deposition . Additionally, it serves as an amine ligand in the synthesis of pentacarbonyl {[(dimethylamino)methyl]ferrocene}tungsten complex . The compound is also utilized in the development of ferrocene-containing redox sensors and diverse ligands .
Mechanism of Action
The mechanism of action of N,N-Dimethylaminomethylferrocene involves its role as a redox-active compound. It can participate in electron transfer processes, making it useful in the development of amperometric enzyme electrodes for glucose determination . The dimethylaminomethyl group enhances its solubility and reactivity, facilitating its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
N,N-Dimethylaminomethylferrocene is unique due to its dimethylaminomethyl substituent, which imparts distinct chemical and physical properties. Similar compounds include:
- Ferrocenemethylamine
- N,N-Dimethylferrocenylmethylamine
- (Ferrocenylmethyl)dimethylamine
These compounds share structural similarities but differ in their substituents and specific applications.
Properties
Molecular Formula |
C15H33FeN |
---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
carbanide;cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C8H17N.C5H10.2CH3.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;;;/h8H,3-7H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
QKZVQSUWTVDMBO-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CN(C)CC1CCCC1.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
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